N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a suitable carbonyl compound, followed by bromination to introduce the bromine atom at the desired position . The methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like sodium azide for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted pyrazole derivatives .
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing the conversion of alcohols to aldehydes . The presence of the nitro group and the bromine atom enhances its binding affinity and specificity towards the enzyme .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler pyrazole derivative with similar structural features.
4-Bromo-1H-pyrazole: Another pyrazole derivative known for its inhibitory effects on enzymes.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A related compound with different substituents on the pyrazole ring.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to the combination of its bromine, methyl, and nitro substituents, which confer distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its diverse reactivity make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O4S/c1-15(8-12-11(13)7-14-16(12)2)22(20,21)10-5-3-4-9(6-10)17(18)19/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUURZCVUPWCOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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